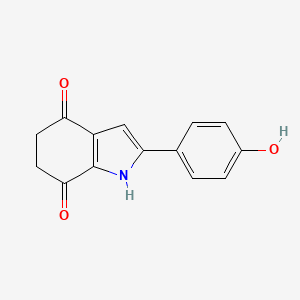![molecular formula C15H20N2O5S B14573731 N-[(2-Phenylethenesulfonyl)carbamoyl]-L-isoleucine CAS No. 61299-07-8](/img/structure/B14573731.png)
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-isoleucine is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a phenylethenesulfonyl group attached to the carbamoyl moiety, which is further linked to the amino acid L-isoleucine. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-isoleucine typically involves the reaction of L-isoleucine with a phenylethenesulfonyl chloride derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The phenylethenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-isoleucine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(2-Phenylethenesulfonyl)carbamoyl]-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethenesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(2-Phenylethenesulfonyl)carbamoyl]-L-leucine
- N-[(2-Phenylethenesulfonyl)carbamoyl]-L-valine
- N-[(2-Phenylethenesulfonyl)carbamoyl]-L-phenylalanine
Uniqueness
N-[(2-Phenylethenesulfonyl)carbamoyl]-L-isoleucine is unique due to its specific structural features, such as the presence of the isoleucine moiety, which can influence its interaction with biological targets and its overall chemical reactivity. The combination of the phenylethenesulfonyl group with L-isoleucine provides distinct properties that differentiate it from other similar compounds .
Properties
CAS No. |
61299-07-8 |
|---|---|
Molecular Formula |
C15H20N2O5S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-(2-phenylethenylsulfonylcarbamoylamino)pentanoic acid |
InChI |
InChI=1S/C15H20N2O5S/c1-3-11(2)13(14(18)19)16-15(20)17-23(21,22)10-9-12-7-5-4-6-8-12/h4-11,13H,3H2,1-2H3,(H,18,19)(H2,16,17,20)/t11-,13-/m0/s1 |
InChI Key |
OHPYSWBDMQBGJE-AAEUAGOBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14573660.png)
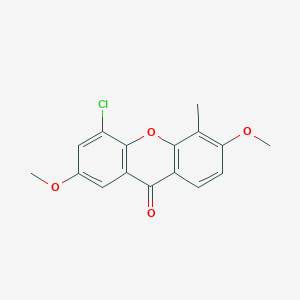
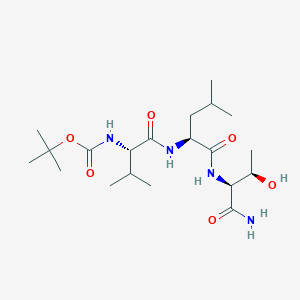
![Ethanol, 2-[(3-chlorobicyclo[3.2.1]oct-3-en-2-yl)oxy]-](/img/structure/B14573682.png)
![[(1S,2S)-2-(Acetyloxy)cyclohexyl]acetic acid](/img/structure/B14573692.png)
![4-{2-[(2-Oxopropyl)amino]ethyl}benzoic acid](/img/structure/B14573694.png)
![1-(2-Hydroxy-4-{[5-(phenylsulfanyl)pentyl]oxy}phenyl)ethan-1-one](/img/structure/B14573695.png)
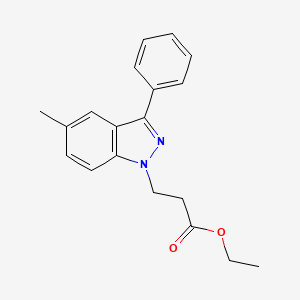
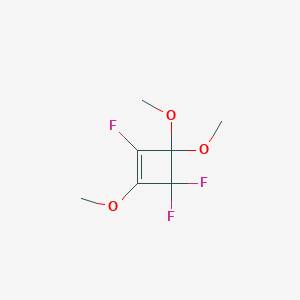
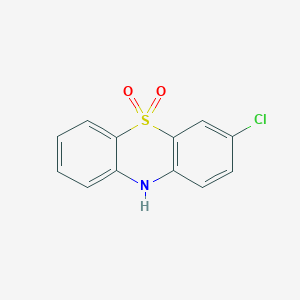
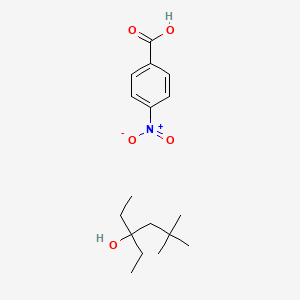
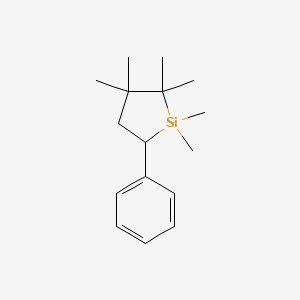
![2-[3-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B14573732.png)
